molecular formula C11H10IN3 B13429241 6-(4-Iodophenyl)-2-methylpyrimidin-4-amine

6-(4-Iodophenyl)-2-methylpyrimidin-4-amine

Cat. No.: B13429241
M. Wt: 311.12 g/mol
InChI Key: LJICOWWKQTWFGG-UHFFFAOYSA-N
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Description

6-(4-Iodophenyl)-2-methylpyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an iodophenyl group attached to the pyrimidine ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Iodophenyl)-2-methylpyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-iodoaniline and 2-methylpyrimidine.

    Coupling Reaction: The key step involves the coupling of 4-iodoaniline with 2-methylpyrimidine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is carried out in the presence of a base (e.g., potassium carbonate) and a palladium catalyst (e.g., Pd(PPh3)4) in an organic solvent (e.g., toluene) under an inert atmosphere.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4-Iodophenyl)-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the 4-iodophenyl group can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts, bases, and organic solvents are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and more complex molecules resulting from coupling reactions.

Scientific Research Applications

6-(4-Iodophenyl)-2-methylpyrimidin-4-amine has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of cancer and infectious diseases.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Research: It is used as a probe in biological studies to investigate cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of 6-(4-Iodophenyl)-2-methylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the iodophenyl group can enhance the compound’s binding affinity and selectivity towards its target. The exact molecular pathways involved vary depending on the biological context and the specific target.

Comparison with Similar Compounds

6-(4-Iodophenyl)-2-methylpyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with biological targets.

Properties

Molecular Formula

C11H10IN3

Molecular Weight

311.12 g/mol

IUPAC Name

6-(4-iodophenyl)-2-methylpyrimidin-4-amine

InChI

InChI=1S/C11H10IN3/c1-7-14-10(6-11(13)15-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,13,14,15)

InChI Key

LJICOWWKQTWFGG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N)C2=CC=C(C=C2)I

Origin of Product

United States

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